molecular formula C19H23N3O2 B5623749 5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5623749
M. Wt: 325.4 g/mol
InChI Key: DAFAXEXPQFZYMN-UHFFFAOYSA-N
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Description

"5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" belongs to a class of chemicals with a core structure of imidazo[4,5-c]pyridine, which is a heterocyclic compound. This class of compounds is of significant interest in chemistry due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds like "5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" often involves multi-step chemical reactions, including ring closure reactions and substitutions. For instance, synthesis routes might include the use of ring opening followed by ring closure reactions to form the desired compound, with spectral data and elemental analysis used to establish the chemical structure of the synthesized compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Molecular structure analysis of imidazo[4,5-c]pyridine derivatives can be performed using single crystal X-ray diffraction data, revealing details about the crystalline structure and spatial arrangement of atoms within the molecule. For example, studies on similar compounds have determined the planarity of the imidazo[1,2-a]pyridine ring system and its dihedral angles with attached phenyl rings or groups (Ganapathy et al., 2015).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including nucleophilic attacks, which are influenced by the compound's reactivity descriptors. Theoretical and experimental studies on related compounds have explored their reactivity, including nucleophilic attack sites, based on computational calculations (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be deduced from their molecular structure. For instance, crystallographic studies provide insights into the crystal packing, hydrogen bond interactions, and overall stability of the compound (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity towards different chemical reagents, stability under various conditions, and potential to undergo specific chemical transformations, are critical for understanding its applications and behavior in chemical reactions. Studies on related compounds have explored these aspects through computational chemistry methods and experimental approaches (Halim & Ibrahim, 2022).

properties

IUPAC Name

cyclopentyl-[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-15-8-4-7-14(11-15)18-20-16-9-10-22(12-17(16)21-18)19(23)13-5-2-3-6-13/h4,7-8,11,13H,2-3,5-6,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFAXEXPQFZYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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